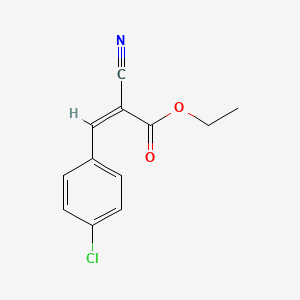

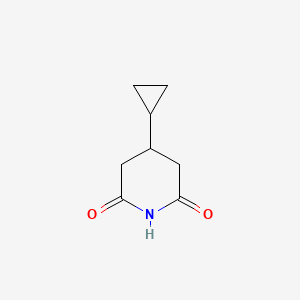

![molecular formula C10H10ClN3O B2743563 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250564-48-7](/img/structure/B2743563.png)

2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

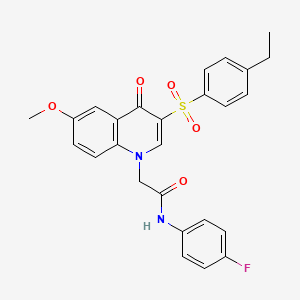

The compound is a derivative of phenyl ethanol, which is a type of aromatic alcohol. It contains a 1H-1,2,3-triazol-4-yl group and a 4-chlorophenyl group attached to the ethanol molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, similar compounds like 1-(4-Chlorophenyl)ethanol have a molecular weight of 156.609 Da .Scientific Research Applications

Synthetic Intermediates and Analogs

2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol: serves as a valuable synthetic intermediate. Researchers utilize it in the synthesis of capsaicin analogs, which show potential analgesic activity. These analogs may offer alternatives to traditional pain management strategies .

Inhibitors of CYP24A1

The compound is employed as a reagent in the synthesis of imidazolyl arylamides. These molecules act as inhibitors of CYP24A1 , an enzyme involved in vitamin D metabolism. Modulating CYP24A1 activity has implications for various diseases, including cancer and autoimmune disorders .

Transfer Dehydrogenation Catalysts

Researchers have investigated transfer dehydrogenation reactions using 1-(4-chlorophenyl)ethanol over heterogeneous palladium catalysts. These reactions involve the transfer of hydrogen from alcohols to olefins. Such studies contribute to the development of efficient catalytic processes .

1,3,5-Trisubstituted Pyrazoles

The compound plays a role in the synthesis of 1,3,5-trisubstituted pyrazoles. These heterocyclic compounds exhibit diverse biological activities and find applications in medicinal chemistry. The synthetic route involving 1-(4-chlorophenyl)ethanol provides access to these valuable pyrazole derivatives .

Biologically Active Derivatives

Two specific derivatives of 1-(4-chlorophenyl)ethanol are noteworthy:

- 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one (CDHPE) : This compound has been investigated for its biological properties, including potential antioxidant and anti-inflammatory effects .

- 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (CHME) : Researchers explore its pharmacological activities, aiming to uncover novel drug candidates .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-(4-chlorophenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-8-1-3-10(4-2-8)14-7-9(5-6-15)12-13-14/h1-4,7,15H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXHSYRCHSMLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

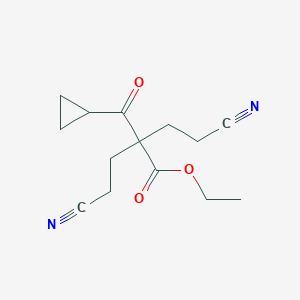

![4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2743485.png)

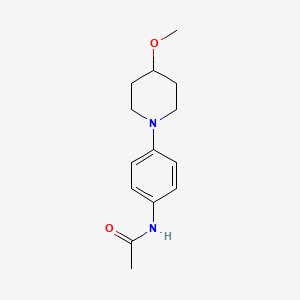

![1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2743486.png)

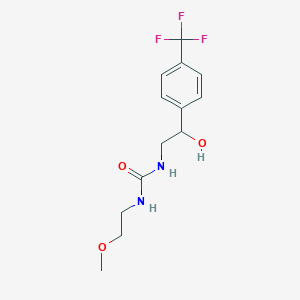

![4-Ethyl-3-[2-(3-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)

![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2743500.png)